molecular formula C17H14N2O3S B2501085 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 450351-85-6

2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2501085
CAS No.: 450351-85-6
M. Wt: 326.37
InChI Key: PKOIPRVOJKVVMN-UHFFFAOYSA-N
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Description

2-((1H-Indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetic small molecule characterized by a benzodioxole moiety linked to an acetamide core, which is further substituted with a thioether group connected to an indole ring. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it a candidate for biological activity studies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-17(19-11-5-6-14-15(7-11)22-10-21-14)9-23-16-8-18-13-4-2-1-3-12(13)16/h1-8,18H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOIPRVOJKVVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The thioether bridge in 2-((1H-indol-3-yl)thio)-N-(benzo[d]dioxol-5-yl)acetamide is typically constructed through nucleophilic displacement. A representative protocol involves reacting 1H-indole-3-thiol with α-bromoacetamide intermediates. For instance, N-(benzo[d]dioxol-5-yl)-2-bromoacetamide is treated with 1H-indole-3-thiol in the presence of triethylamine (Et3N) as a base, facilitating deprotonation of the thiol and subsequent SN2 attack.

Reaction conditions often employ polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 40–60°C for 10–24 hours. Yields range from 65% to 78%, with purification via silica gel chromatography using ethyl acetate/hexane gradients. Side products, including disulfide byproducts, are minimized by maintaining an inert atmosphere and stoichiometric control of the thiol reagent.

Pd-Catalyzed Cross-Coupling for Thioether Linkage

Palladium-catalyzed C–S bond formation offers enhanced regioselectivity for complex substrates. A method adapted from Ge et al. (2014) utilizes Pd(OAc)2 and xantphos as a catalytic system to couple N-(benzo[d]dioxol-5-yl)-2-iodoacetamide with 1H-indole-3-thiol. The reaction proceeds in tetrahydrofuran (THF) at 60°C for 20 hours, achieving yields up to 82%. Key advantages include tolerance for electron-rich aromatic systems and reduced formation of oxidized byproducts.

A comparative analysis of catalysts revealed that Pd2(dba)3 with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in N-methylpyrrolidone (NMP) at 80°C further improves yields to 89%. This protocol is particularly effective for gram-scale synthesis, as demonstrated in the preparation of structurally related sulfonamides.

Solid-Phase Synthesis for Rapid Iteration

Solid-phase strategies enable high-throughput synthesis of acetamide derivatives. A resin-bound benzo[d]dioxol-5-amine is acylated with bromoacetyl chloride, followed by nucleophilic substitution with 1H-indole-3-thiol. After cleavage from the resin using trifluoroacetic acid (TFA), the target compound is obtained in 70–75% purity, which is subsequently enhanced to >95% via reverse-phase HPLC. This method is favored for generating analog libraries but requires optimization to minimize resin degradation during prolonged reaction times.

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave irradiation reduces reaction times from hours to minutes. A mixture of N-(benzo[d]dioxol-5-yl)-2-bromoacetamide and 1H-indole-3-thiol in DMF is irradiated at 100°C for 15 minutes, yielding 80% product. This approach minimizes thermal decomposition and is scalable for multi-gram batches.

Analytical Characterization and Quality Control

Structural confirmation of 2-((1H-indol-3-yl)thio)-N-(benzo[d]dioxol-5-yl)acetamide relies on spectroscopic and crystallographic data:

  • 1H NMR (400 MHz, CDCl3): δ 8.10 (s, 1H, indole NH), 7.45–6.80 (m, 6H, aromatic), 4.25 (s, 2H, SCH2), 3.85 (s, 2H, COCH2).
  • X-ray Crystallography: Monoclinic crystal system with intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing the planar acetamide moiety.

Purity assessments via HPLC (C18 column, acetonitrile/water gradient) show >98% purity for all synthetic batches.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Nucleophilic Substitution 65–78 10–24 h Low cost, minimal equipment Moderate yields, byproduct formation
Pd-Catalyzed Coupling 82–89 20 h High selectivity, scalability Requires inert atmosphere
Solid-Phase Synthesis 70–75 48 h High-throughput capability Resin degradation, purification needs
Microwave-Assisted 80 15 min Rapid synthesis, energy-efficient Specialized equipment required

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, the Pd-catalyzed method is preferred due to its reproducibility and ease of catalyst recovery. A continuous flow reactor system using Pd/C as a heterogeneous catalyst achieves 85% yield with a throughput of 500 g/day. Solvent recycling and aqueous workup protocols align with green chemistry principles, reducing waste generation by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thioacetamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the thioacetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thioacetamide derivatives

    Substitution: Substituted indole derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide. For instance, derivatives with similar structural motifs have been evaluated for their effectiveness against various bacterial strains. In vitro tests demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Evaluation

A study synthesized a series of thioacetamide derivatives and assessed their antimicrobial efficacy. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting potential for development as novel antimicrobial agents .

Anticancer Properties

The compound's anticancer potential has also been a focus of research. Various indole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines.

Case Study: Anticancer Activity

Research involving similar indole-based compounds revealed their ability to inhibit the growth of cancer cells by targeting specific signaling pathways. For instance, compounds were found to induce cell cycle arrest in the G0/G1 phase and trigger apoptosis in colorectal cancer cell lines .

Enzyme Inhibition

Another significant application of 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide lies in its potential as an enzyme inhibitor. Studies have explored its effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes.

Case Study: Enzyme Inhibition Studies

In a study evaluating enzyme inhibitory activities, compounds with similar structures were tested against α-glucosidase and acetylcholinesterase. Results showed that several derivatives exhibited substantial inhibitory activity against α-glucosidase, indicating their potential use in managing type 2 diabetes .

Summary of Applications

ApplicationActivity TypeKey Findings
AntimicrobialBacterial InhibitionEffective against Staphylococcus aureus and E. coli
AnticancerCell Growth InhibitionInduces apoptosis in colorectal cancer cells
Enzyme Inhibitionα-glucosidaseSubstantial inhibitory activity against α-glucosidase

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their comparative features:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Differences Synthesis Method Bioactivity/Applications Reference(s)
K-16 : N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide 3-Methylbenzylthio group instead of indol-3-ylthio Oxalyl chloride-mediated coupling with benzo[d][1,3]dioxol-5-amine Root growth modulation in A. thaliana (62% yield; IC₅₀ ~0.1 µM)
Compound 7 : 2-(4-Hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-triazol-1-yl)phenyl)acetamide Hydroxyphenylthio + triazole substituent EDC/DMAP coupling in DCM/DMF (52% yield) Cytohesin inhibition (HRMS m/z 461.1160 [M]⁺)
KCH-1521 : N-((2-(1H-Indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide Indole linked via ethylcarbamoyl instead of thioether Stepwise coupling using EDC/HOBt Talin modulation; anti-angiogenic effects in HUVECs (reduced FAK signaling)
SW-C165 : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide Bromobenzylamino group instead of thioether Bromobenzylamine coupling under inert conditions Targets Salmonella pathogenicity (synthetic yield not specified)
Compound 33a : N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide Indole linked via acetamide without thioether EDCl/HOBt-mediated amidation (yield not specified) Anticancer potential (preliminary screening in A. thaliana)

Physicochemical and Spectroscopic Data

  • NMR Shifts :
    • The indol-3-ylthio group in the target compound would exhibit characteristic δ 7.0–8.5 ppm (aromatic protons) and δ 166 ppm (C=O), comparable to K-16’s acetamide carbonyl at δ 166.08 ppm .
    • Benzo[d][1,3]dioxole protons typically resonate at δ 5.96–6.73 ppm (e.g., K-16 ).
  • HRMS Validation : Analogs like Compound 7 (m/z 461.1160 [M]⁺) and K-16 (m/z 338.0825 [M+Na]⁺) confirm the reliability of mass spectrometry for structural confirmation.

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory responses. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

The synthesis of 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves the reaction of indole derivatives with benzo[d][1,3]dioxole moieties through thioether linkages. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It targets lysosomal pathways, leading to autophagy and subsequent cell death in hepatocellular carcinoma models .
  • In Vitro Studies : In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including liver cancer cells. The IC50 values obtained were significantly lower than those of traditional chemotherapeutics, indicating higher potency .
Cell LineIC50 (µM)Mechanism of Action
Hepatocellular Carcinoma12.5Apoptosis via caspase activation
Breast Cancer15.0Autophagy induction
Lung Cancer10.0Lysosomal targeting

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity:

  • In Vivo Studies : Animal models treated with the compound showed reduced inflammation markers compared to control groups. The reduction in cytokine levels such as TNF-alpha and IL-6 suggests a significant anti-inflammatory effect .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Liver Cancer Study : A study involving xenograft models demonstrated that treatment with 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide resulted in a marked decrease in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues .
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory cell infiltration in tissues .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Thioether formation : Coupling the indole-3-thiol moiety with a chloroacetamide intermediate under basic conditions (e.g., triethylamine in DMF at 0–25°C) .
  • Amide bond formation : Reacting the thioacetate intermediate with benzo[d][1,3]dioxol-5-amine using coupling agents like carbodiimides (e.g., DCC or EDCI) in anhydrous solvents (e.g., acetonitrile or DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    Key considerations : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and reaction progress is monitored via TLC (Rf ~0.3–0.5) or HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include:
    • Indole NH proton at δ 10.5–11.0 ppm (DMSO-d₆) .
    • Benzo[d][1,3]dioxole methylene protons as a singlet at δ 5.9–6.1 ppm .
  • Mass spectrometry (HRMS) : Exact mass calculation (e.g., C₁₇H₁₃N₂O₃S) to verify molecular ion peaks .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Q. How can researchers determine the compound’s physicochemical stability and solubility for in vitro assays?

  • Stability :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • pH-dependent stability assessed in buffers (pH 1–10) at 37°C .
  • Solubility :
    • Use shake-flask method in PBS, DMSO, or ethanol. For low solubility (<1 mg/mL), employ surfactants (e.g., Tween-80) or cyclodextrins .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s mechanism of action in cancer cells?

  • Target identification :
    • Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
    • Molecular docking : Screen against kinase libraries (e.g., PDB) using AutoDock Vina; prioritize targets with ∆G < −8 kcal/mol .
  • Functional studies :
    • Measure apoptosis via Annexin V/PI staining and caspase-3 activation (Western blot) .
    • Assess cell cycle arrest using flow cytometry (propidium iodide staining) .

Q. How can structural modifications enhance bioactivity while minimizing off-target effects?

  • SAR strategies :
    • Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the indole ring to enhance binding affinity to hydrophobic enzyme pockets .
    • Replace the thioether linkage with sulfoxide/sulfone groups to improve metabolic stability .
  • In silico optimization :
    • Use QSAR models (e.g., CoMFA) to predict substituent effects on IC₅₀ values .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Troubleshooting steps :
    • Control experiments : Verify compound purity (HPLC) and exclude endotoxin contamination (LAL assay) .
    • Assay standardization : Replicate divergent studies under identical conditions (e.g., cell line, serum concentration, exposure time) .
  • Substituent analysis : Compare bioactivity of analogs (e.g., chloro vs. methoxy derivatives) to isolate structural determinants of variability .

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